N-cyclopropyl-3-nitrobenzamide
Description
N-Cyclopropyl-3-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a cyclopropylamide group at the benzamide nitrogen and a nitro group at the meta position of the aromatic ring. It is synthesized via a fragment-based approach using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in DMF (dimethylformamide), yielding a light yellow solid with a 79% efficiency after purification by flash chromatography . Commercially, it is available through suppliers like CymitQuimica, with pricing starting at €115 per gram (Ref: 10-F636687) .
The compound’s structure combines the electron-withdrawing nitro group (meta position) and the sterically constrained cyclopropyl group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions. These features make it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
N-cyclopropyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10(11-8-4-5-8)7-2-1-3-9(6-7)12(14)15/h1-3,6,8H,4-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUAOOIIPHFRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358214 | |
| Record name | N-cyclopropyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392709-17-0 | |
| Record name | N-cyclopropyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropyl-3-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of benzamide to form 3-nitrobenzamide, followed by the introduction of the cyclopropyl group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The cyclopropyl group can be introduced via a cyclopropylamine reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions, under elevated temperatures.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at high temperatures.
Major Products Formed
Reduction: N-cyclopropyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and cyclopropylamine.
Scientific Research Applications
N-cyclopropyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Position and Electronic Effects: The 3-nitro group in N-cyclopropyl-3-nitrobenzamide contrasts with the 4-nitro isomer in N-(3-chlorophenethyl)-4-nitrobenzamide . The cyclopropylamide group imposes steric hindrance and conformational rigidity, unlike the flexible 3-chlorophenethyl group in the 4-nitro analog .
Synthetic Efficiency: this compound is synthesized in 79% yield using HATU/DIEA-mediated coupling, a method widely applicable to amide bond formation . In contrast, yields for thiazole derivatives (e.g., 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide) are unreported but likely lower due to the complexity of thiazole ring formation .
Commercial Accessibility :
- This compound is more cost-effective (€115/g) than its thiazole-containing analog (€478/g), reflecting differences in synthetic complexity and demand .
Biological Activity
N-Cyclopropyl-3-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H10N2O3 and features a cyclopropyl group, a nitro group, and a benzamide structure. The presence of these functional groups contributes to its unique chemical properties, which are pivotal in determining its biological activity.
The mechanism of action for this compound is primarily attributed to the following factors:
- Nitro Group Activity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. This reactivity is crucial for its antimicrobial properties as it can induce oxidative stress in microbial cells, resulting in cell death .
- Cyclopropyl Group Influence : The cyclopropyl moiety may enhance the compound's binding affinity to specific enzymes or receptors, modulating their activity and influencing cellular pathways involved in cancer progression or inflammatory responses .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that compounds containing nitro groups often exhibit antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Helicobacter pylori.
- Anticancer Properties : Preliminary investigations suggest that this compound may act as an inhibitor of certain cancer-related enzymes, potentially leading to reduced tumor growth in vitro and in vivo models .
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A recent study demonstrated that this compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cancer Cell Line Research : In vitro experiments using various cancer cell lines indicated that this compound inhibited cell proliferation by inducing apoptosis at certain concentrations. This suggests potential for development as an anticancer agent .
- Mechanistic Insights : Research into the compound's mechanism revealed that the nitro group plays a crucial role in generating reactive oxygen species (ROS), which are implicated in the induction of apoptosis in cancer cells. This was confirmed through flow cytometry analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
